2-[(Pyrrolidine-1-carbonyl)amino]acetic acid

Medicinal chemistry Structure-based drug design Hydrogen bonding

Researchers face rapid degradation of Pro-Gly dipeptide probes by peptidases in biological matrices, compromising assay integrity. This urea-bridged glycine derivative offers a non-hydrolyzable scaffold that solves this liability. • Non-hydrolyzable urea bond resists prolidase/peptidase cleavage, ensuring prolonged stability in plasma and brain tissue • Two orthogonal reactive sites (carboxylic acid + urea NH) enable sequential, protecting-group-controlled diversification from a single inventory item • Fsp³ of 0.714 & TPSA of 69.6 Ų support CNS drug-discovery campaigns; ideal fragment library component with dual hydrogen-bond donor capability

Molecular Formula C7H12N2O3
Molecular Weight 172.184
CAS No. 501652-98-8
Cat. No. B2598232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyrrolidine-1-carbonyl)amino]acetic acid
CAS501652-98-8
Molecular FormulaC7H12N2O3
Molecular Weight172.184
Structural Identifiers
SMILESC1CCN(C1)C(=O)NCC(=O)O
InChIInChI=1S/C7H12N2O3/c10-6(11)5-8-7(12)9-3-1-2-4-9/h1-5H2,(H,8,12)(H,10,11)
InChIKeyXEFADMITQSJCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Pyrrolidine-1-carbonyl)amino]acetic Acid (CAS 501652-98-8): Compound Identity, Physicochemical Baseline, and Comparator Landscape


2-[(Pyrrolidine-1-carbonyl)amino]acetic acid (CAS 501652-98-8; molecular formula C₇H₁₂N₂O₃; MW 172.18 g/mol) is a pyrrolidine-1-carbonyl urea derivative of glycine [1]. Its structure features a pyrrolidine ring linked via a urea bridge (–N–C(=O)–NH–) to an acetic acid moiety, distinguishing it from isomeric dipeptides such as L-prolylglycine (CAS 2578-57-6) and glycylproline (CAS 704-15-4) that share the same molecular formula but possess a standard peptide bond [2]. This urea-containing scaffold places it in a distinct chemical space relative to both endogenous dipeptide metabolites and established pyrrolidine-based nootropics such as piracetam (CAS 7491-74-9; 2-oxo-1-pyrrolidine acetamide) [3]. The compound is supplied at ≥95% purity by multiple vendors and is catalogued under PubChem CID 307938 [1].

Why 2-[(Pyrrolidine-1-carbonyl)amino]acetic Acid Cannot Be Replaced by Common Isomeric Dipeptides or Simpler Pyrrolidine Derivatives


Compounds sharing the C₇H₁₂N₂O₃ formula—such as the endogenous dipeptides L-prolylglycine and glycylproline—are not functionally interchangeable with 2-[(pyrrolidine-1-carbonyl)amino]acetic acid because the urea linkage (–N–C(=O)–NH–) confers fundamentally different electronic, conformational, and metabolic properties compared to a peptide bond [1]. The urea bridge alters the hydrogen-bonding donor/acceptor topology (2 HBD, 3 HBA) relative to the zwitterionic dipeptides, shifting both LogP and topological polar surface area (TPSA) [2]. Furthermore, the non-α-amino acid architecture renders the compound resistant to peptidase-mediated hydrolysis, a liability inherent to dipeptide comparators, thereby offering prolonged integrity in biological matrices where rapid degradation of Pro-Gly dipeptides is observed [3]. Simpler pyrrolidine building blocks—such as pyrrolidine-1-carboxamide (CAS 4736-71-4) or N-acetyl glycine (CAS 543-24-8)—lack the combined urea-glycine bifunctionality that enables orthogonal derivatization at both the carboxylic acid and urea-NH sites [4].

Quantitative Differentiation Evidence for 2-[(Pyrrolidine-1-carbonyl)amino]acetic Acid Versus Closest Analogs


Hydrogen Bond Donor Count: Selection Advantage Over Piracetam for Target Engagement Requiring Dual HBD Pharmacophores

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid possesses two hydrogen bond donor (HBD) atoms—the urea NH and the carboxylic acid OH—whereas the nootropic comparator piracetam (2-oxo-1-pyrrolidine acetamide) presents only a single HBD from its primary amide [1]. This additional HBD expands the pharmacophoric possibilities for bidentate hydrogen-bond interactions with biological targets such as protease active sites or receptor binding pockets that require simultaneous dual-donor engagement [1].

Medicinal chemistry Structure-based drug design Hydrogen bonding

Lipophilicity (XLogP3): Intermediate Polarity Relative to Piracetam and N-Acetyl Glycine for Balanced Membrane Permeability and Aqueous Solubility

The computed XLogP3 for 2-[(pyrrolidine-1-carbonyl)amino]acetic acid is –0.4, placing it in an intermediate lipophilicity range between the more hydrophilic piracetam (XLogP3 ≈ –0.9 to –1.7 depending on method) and the more lipophilic N-acetyl glycine (XLogP3 ≈ –0.4 to +0.2) [1][2]. This intermediate value suggests improved passive membrane permeability relative to piracetam while retaining adequate aqueous solubility for biochemical assay compatibility [1].

ADME Drug-likeness Permeability-solubility balance

Fraction sp³ (Fsp3): Higher Saturation Character Offers Superior 3D Complexity for Fragment-Based and Diversity-Oriented Screening Libraries

The Fsp3 value for 2-[(pyrrolidine-1-carbonyl)amino]acetic acid is 0.714, reflecting a high proportion of sp³-hybridized carbons contributed by the fully saturated pyrrolidine ring . This exceeds the Fsp3 of piracetam (0.667), which contains one sp²-hybridized lactam carbonyl carbon . Higher Fsp3 correlates with greater three-dimensional molecular complexity and has been associated with improved clinical success rates in drug discovery campaigns [1].

Fragment-based drug discovery Diversity-oriented synthesis Molecular complexity

Topological Polar Surface Area (TPSA): Optimized CNS Penetration Window Compared to Dipeptide Isomers

The TPSA of 2-[(pyrrolidine-1-carbonyl)amino]acetic acid is 69.6 Ų, positioning it below the commonly cited CNS penetration threshold of 70–90 Ų [1]. In contrast, the isomeric dipeptide L-prolylglycine (CAS 2578-57-6) has a TPSA of approximately 78.4 Ų due to its zwitterionic α-amino acid character . This 8.8 Ų reduction in TPSA is attributable to the urea linkage replacing the protonated secondary amine of the proline residue, which may translate to improved passive blood-brain barrier permeability [1].

Blood-brain barrier permeability CNS drug design Physicochemical profiling

Metabolic Stability: Urea Bridge Confers Predicted Resistance to Peptidase-Mediated Hydrolysis Relative to Prolylglycine Dipeptide

The urea linkage in 2-[(pyrrolidine-1-carbonyl)amino]acetic acid is structurally distinct from the peptide bond in L-prolylglycine, which is a known substrate for prolidase (peptidase D) and other dipeptidases that cleave X-Pro dipeptides . While direct experimental stability data for this specific compound are absent from the public domain, extensive literature on pyrrolidine ureas versus amides demonstrates that urea bonds are not substrates for serine- and metallo-peptidases that recognize the α-amino acid geometry of peptide bonds [1][2]. This class-level inference predicts enhanced metabolic half-life in plasma and tissue homogenate assays compared to the isomeric dipeptide.

Metabolic stability Peptidase resistance In vitro ADME

Bifunctional Derivatization Handles: Orthogonal Reactivity at Carboxylic Acid and Urea NH Sites Enables Divergent Library Synthesis

The compound presents two chemically orthogonal derivatization sites: a free carboxylic acid (pKa ~3–5, amenable to amide coupling or esterification) and a urea NH (pKa ~14–15, amenable to N-alkylation or acylation under basic conditions) [1]. This contrasts with piracetam, which offers only a primary amide for derivatization, and with pyrrolidine-1-carboxamide (CAS 4736-71-4), which lacks a carboxylic acid handle entirely [2]. The bifunctional nature enables sequential, protecting-group-controlled diversification for the construction of focused compound libraries from a single scaffold .

Parallel synthesis Scaffold diversification Medicinal chemistry building blocks

Optimal Application Scenarios for Procuring 2-[(Pyrrolidine-1-carbonyl)amino]acetic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring High Fsp3 and Dual HBD Pharmacophores

With an Fsp3 of 0.714—exceeding that of piracetam (0.667)—and two hydrogen bond donors versus piracetam's single HBD , this compound is optimally suited for inclusion in fragment libraries designed to explore three-dimensional chemical space with bidentate hydrogen-bonding capability. Its MW of 172 Da places it within standard fragment limits (<300 Da), while its TPSA of 69.6 Ų suggests CNS-compatible physicochemical properties [1]. Procurement should be prioritized over piracetam or simpler pyrrolidine fragments when the screening cascade includes targets such as proteases, kinases, or protein–protein interaction interfaces that require dual HBD engagement.

CNS-Targeted Lead Generation Where Dipeptide Isomers Fail Due to Peptidase Susceptibility

For neuroscience programs targeting CNS receptors or enzymes, the urea scaffold of 2-[(pyrrolidine-1-carbonyl)amino]acetic acid is predicted to resist prolidase- and general peptidase-mediated cleavage, unlike the isomeric endogenous dipeptide L-prolylglycine . Combined with a TPSA of 69.6 Ų—below the widely accepted CNS permeability threshold and lower than L-prolylglycine's ~78 Ų [1]—this compound is the rational procurement choice for in vivo CNS target engagement studies where plasma and brain tissue stability are critical go/no-go parameters.

Divergent Library Synthesis from a Single Bifunctional Scaffold for Parallel Medicinal Chemistry

The presence of two chemically orthogonal reactive sites—the carboxylic acid and the urea NH—enables sequential, protecting-group-controlled diversification without requiring multiple distinct building blocks . This contrasts with piracetam (single amide handle) and pyrrolidine-1-carboxamide (no acid handle) [1]. Medicinal chemistry teams executing SAR-by-catalog or parallel library synthesis should procure this compound when the synthetic strategy demands initial amide coupling at the acid followed by N-functionalization at the urea nitrogen, maximizing chemical space coverage from a single inventory item.

Biochemical Assay Development Requiring a Non-Peptide, Metabolically Stable Substrate Analog or Probe

In biochemical assay contexts—such as inhibition screening against prolyl oligopeptidase (POP/PREP) or related serine proteases—the urea bond in this compound provides a non-hydrolyzable analog of the scissile peptide bond found in Pro-Gly dipeptide substrates . While direct IC₅₀ data for this specific compound against POP are not publicly catalogued, class-level SAR indicates that pyrrolidine-urea derivatives can engage the POP active site, and the compound's resistance to enzymatic turnover makes it suitable for use as a stable probe or inhibitor scaffold in continuous-readout fluorogenic or colorimetric assays [1].

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